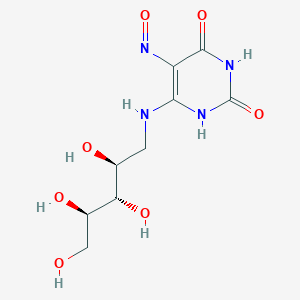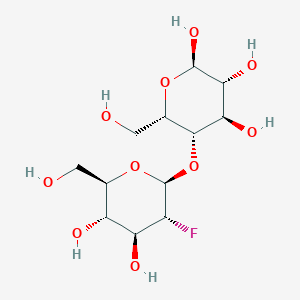
Glc2F(b1-4)a-Ido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glc2F(b1-4)a-Ido is a synthetic disaccharide derivative composed of two monosaccharides: 2-deoxy-2-fluoro-D-glucose (Glc2F) and alpha-L-iduronic acid (a-Ido) linked by a beta-1,4-glycosidic bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glc2F(b1-4)a-Ido typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using suitable protecting groups to prevent unwanted reactions.
Glycosylation Reaction: The protected 2-deoxy-2-fluoro-D-glucose is glycosylated with alpha-L-iduronic acid using a glycosyl donor and an acceptor under the influence of a glycosylation catalyst.
Deprotection: The protecting groups are removed to yield the final disaccharide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the disaccharide to alcohols.
Substitution: The fluorine atom in the 2-deoxy-2-fluoro-D-glucose moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Aplicaciones Científicas De Investigación
Glc2F(b1-4)a-Ido has several scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in inhibiting glycosidases and other enzymes involved in carbohydrate metabolism.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to carbohydrate metabolism disorders.
Industry: Utilized in the synthesis of complex carbohydrates and glycoconjugates for various industrial applications.
Mecanismo De Acción
The mechanism of action of Glc2F(b1-4)a-Ido involves its interaction with specific enzymes and molecular targets. The fluorine atom in the 2-deoxy-2-fluoro-D-glucose moiety can inhibit glycosidases by mimicking the transition state of the enzyme-substrate complex. This inhibition can lead to the modulation of carbohydrate metabolism pathways.
Comparación Con Compuestos Similares
2-Deoxy-2-fluoro-D-glucose (Glc2F): A monosaccharide used in similar research applications.
Alpha-L-iduronic acid (a-Ido): A monosaccharide component of glycosaminoglycans.
Other Disaccharides: Such as lactose and maltose, which have different monosaccharide compositions and glycosidic linkages.
Uniqueness: Glc2F(b1-4)a-Ido is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Its ability to inhibit glycosidases and its potential therapeutic applications make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H21FO10 |
|---|---|
Peso molecular |
344.29 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C12H21FO10/c13-5-7(17)6(16)3(1-14)22-12(5)23-10-4(2-15)21-11(20)9(19)8(10)18/h3-12,14-20H,1-2H2/t3-,4+,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 |
Clave InChI |
KWMZPXRIEZDXAQ-DHRRBEGDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)F)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


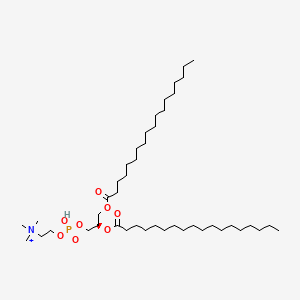
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
![(3aR,4R,5S,6S,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B10776684.png)
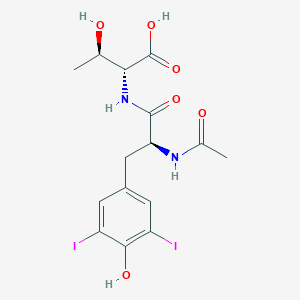
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
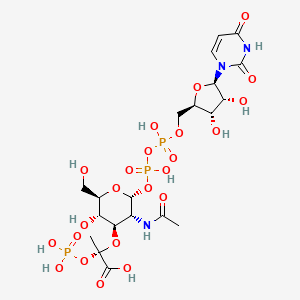
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)
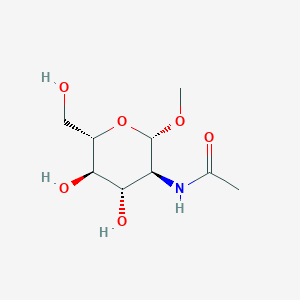
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
